molecular formula C23H15BrN4O2 B11423241 6-[2-(4-Bromophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one

6-[2-(4-Bromophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Cat. No.: B11423241
M. Wt: 459.3 g/mol
InChI Key: VRDPLGFAGZDZLZ-UHFFFAOYSA-N
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Description

6-[2-(4-bromophenyl)-2-oxoethyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a complex heterocyclic compound that belongs to the class of triazoloquinazolines This compound is characterized by the fusion of triazole and quinazoline moieties, which are known for their significant pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-bromophenyl)-2-oxoethyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Quinazoline Ring Formation: The quinazoline ring is synthesized by the condensation of anthranilic acid derivatives with formamide or its derivatives.

    Fusion of Triazole and Quinazoline Rings: The triazole and quinazoline rings are fused together through cyclization reactions involving appropriate intermediates.

    Introduction of Bromophenyl and Phenyl Groups: The bromophenyl and phenyl groups are introduced through substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-bromophenyl)-2-oxoethyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

Scientific Research Applications

6-[2-(4-bromophenyl)-2-oxoethyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its anticancer, anti-inflammatory, and anticonvulsant properties.

Mechanism of Action

The mechanism of action of 6-[2-(4-bromophenyl)-2-oxoethyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound binds to specific enzymes and receptors, inhibiting their activity.

    Pathways Involved: It interferes with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives
  • 1,2,4-Triazolo[4,3-c]quinazoline derivatives
  • 1,2,4-Triazolo[4,3-a]quinazoline derivatives

Uniqueness

6-[2-(4-bromophenyl)-2-oxoethyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is unique due to the presence of both bromophenyl and phenyl groups, which enhance its chemical reactivity and pharmacological properties. This compound exhibits a broader spectrum of biological activities compared to its analogs, making it a valuable candidate for drug development .

Properties

Molecular Formula

C23H15BrN4O2

Molecular Weight

459.3 g/mol

IUPAC Name

6-[2-(4-bromophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one

InChI

InChI=1S/C23H15BrN4O2/c24-17-12-10-15(11-13-17)20(29)14-27-19-9-5-4-8-18(19)22-25-21(26-28(22)23(27)30)16-6-2-1-3-7-16/h1-13H,14H2

InChI Key

VRDPLGFAGZDZLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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